3-Propylaniline
Overview
Description
3-Propylaniline, also known as 3-amino-1-propylbenzene, is a chemical compound with the molecular formula C9H13N . It has an average mass of 135.206 Da and a mono-isotopic mass of 135.104797 Da .
Synthesis Analysis
The synthesis of this compound can be achieved through several methods. One such method involves the reaction of 3-nitrobenzaldehyde with ethyltriphenylphosphonium bromide and 18-crown-6 in anhydrous dichloromethane, followed by the addition of potassium t-butoxide .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with an amino group and a propyl group . The InChI code for this compound is 1S/C9H13N/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4,10H2,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored in a dark place and sealed in dry conditions .Scientific Research Applications
Electropolymerization and Solubility
The electropolymerization of 2-propylaniline, a close variant of 3-propylaniline, results in the formation of poly(2-propylaniline) films. These films are unique in that they are soluble in a weakly polar organic solvent when in a reduced state. Their electroactivity is significantly influenced by the acidity and hydrophobicity of the medium, indicating potential applications in specialized polymer and material sciences (Bidan, Geniés, & Penneau, 1989).
Mutagenicity Studies
Investigations into the mutagenicity of 2-propylaniline and 4-propylaniline, compounds structurally related to this compound, have shown that these chemicals exhibit mutagenic and potentially carcinogenic properties. This research has implications for occupational safety and health, particularly in industrial sectors where these compounds are used (Rim & Kim, 2018).
Hydrodenitrogenation Research
A study on the hydrodenitrogenation of quinoline over Mo2N revealed that 2-propylaniline is a key intermediate in this process, which further undergoes hydrogenolysis to form propylbenzene. This research provides insights into chemical reactions and catalysts used in the chemical industry, particularly for nitrogen removal in organic compounds (Lee, Abe, Reimer, & Bell, 1993).
Photoelectron Spectroscopy
High-resolution zero kinetic energy photoelectron spectra of propylaniline have been recorded to understand the vibrational structure of its cations. Such studies are significant in the field of molecular physics and chemistry for understanding the electronic properties of molecules (Song, Davidson, Gwaltney, & Reilly, 1994).
Van der Waals Structures Study
Research on 4-propylaniline complexes with argon atoms has provided insights into the influence of the propyl group on van der Waals structures. Such studies are crucial in the field of physical chemistry and molecular interactions (Yang, Gu, Trindle, & Knee, 2015).
Polymorphism in Chemical Compounds
An investigation into the polymorphism of N-(P-Butoxybenzylidene)-p-propylaniline has used techniques like differential scanning calorimetry, highlighting the significance of phase transitions in chemical compounds (Walker, 1984).
Nuclear Overhauser Effect Data
A study using 4-propylaniline as a model compound investigated the accuracy of NOE-derived interproton distances in multi-conformer, flexible small molecules, providing valuable data for molecular structure analysis (Jones, Butts, & Harvey, 2011).
Safety and Hazards
3-Propylaniline is associated with several hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mechanism of Action
Target of Action
Anilines, the class of compounds to which 3-propylaniline belongs, are known to interact with various biological targets depending on their specific structures and substituents .
Mode of Action
Anilines in general can undergo various reactions in biological systems, including direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction . The exact interactions of this compound with its targets would depend on the specific biochemical context.
Biochemical Pathways
Anilines can participate in a variety of biochemical reactions and pathways, potentially affecting multiple downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s reactivity and interactions with its targets.
Properties
IUPAC Name |
3-propylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWGAPCYYMTTLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274479 | |
Record name | 3-propylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2524-81-4 | |
Record name | 3-propylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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